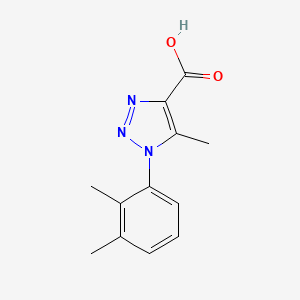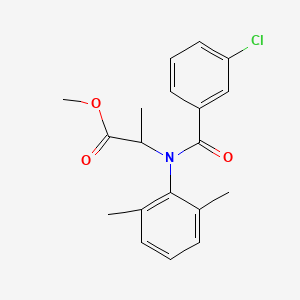![molecular formula C27H23NO2 B5218631 N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)
N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide, also known as BDAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDAA belongs to the class of diphenylacetamide derivatives and has been widely studied for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in vitro and in vivo, and it has been suggested that this compound may act as a microtubule-targeting agent. This compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. This compound has also been shown to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide, including:
1. Further investigation of the mechanism of action of this compound, particularly its effects on tubulin polymerization and cell cycle regulation.
2. Development of new this compound derivatives with improved solubility and bioavailability.
3. Investigation of the potential applications of this compound in the treatment of other diseases, such as inflammatory disorders and infectious diseases.
4. Evaluation of the safety and toxicity of this compound in animal models and human clinical trials.
5. Investigation of the potential applications of this compound in materials science, particularly in the development of new polymers and nanomaterials.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential applications in the treatment of various diseases.
Méthodes De Synthèse
N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide can be synthesized using various methods, including the Friedel-Crafts acylation of 4-(benzyloxy)aniline with diphenylacetyl chloride. The reaction can be carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride, in an organic solvent, such as chloroform or dichloromethane. The product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2,2-diphenyl-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO2/c29-27(26(22-12-6-2-7-13-22)23-14-8-3-9-15-23)28-24-16-18-25(19-17-24)30-20-21-10-4-1-5-11-21/h1-19,26H,20H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYLCGFYZQOPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)




![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)
![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
